(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Overview
Description
(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazinone core, a benzyl group, and a chlorinated phenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazinone ring.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Chlorinated Phenyl Group: This step involves the reaction of the intermediate with 5-chloro-2-methylaniline under specific conditions to attach the chlorinated phenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenyl groups, to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in critical biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one: Lacks the 2,2-dioxide group.
1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide: Similar structure but different substituents.
Uniqueness
The presence of the 2,2-dioxide group in (3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide imparts unique chemical and biological properties, distinguishing it from other similar compounds. This group may enhance its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
The compound (3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The structure of the compound features a benzothiazinone core, which is known for its pharmacological significance. The presence of the benzyl and chloro-methylphenyl substituents may influence its biological activity. The following table summarizes key structural features:
Feature | Description |
---|---|
Core Structure | Benzothiazinone |
Substituents | Benzyl, 5-chloro-2-methylphenyl |
Functional Groups | Aminomethylene, sulfonyl |
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. In particular, studies have shown that similar structures can act selectively against Gram-positive bacteria while displaying less activity against Gram-negative bacteria . For instance, certain derivatives have shown minimal inhibitory concentrations (MIC) effective against Bacillus subtilis , suggesting a potential for developing new antibacterial agents from this class of compounds .
Anticancer Potential
The anticancer activity of benzothiazine derivatives has been documented in various studies. These compounds may exert their effects through multiple mechanisms including apoptosis induction and cell cycle arrest. A study focusing on structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating that the benzothiazine scaffold might be promising for anticancer drug development .
Anti-inflammatory Effects
Benzothiazine derivatives have also been evaluated for anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazine derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like chloro) can enhance antibacterial activity, while electron-donating groups may improve anticancer efficacy.
- Core Modifications : Alterations to the benzothiazine core can significantly impact potency and selectivity against different biological targets .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Screening : A study tested various derivatives against standard bacterial strains and found that certain modifications led to enhanced antibacterial activity against S. aureus and E. coli .
- Cytotoxicity Assays : Research on benzothiazine derivatives showed promising results in inducing apoptosis in cancer cell lines such as HeLa and MCF-7 , with IC50 values indicating potent cytotoxicity .
- In Vivo Models : Animal studies indicated that certain derivatives could reduce inflammation in models of arthritis, supporting their potential as anti-inflammatory agents .
Properties
IUPAC Name |
(3E)-1-benzyl-3-[(5-chloro-2-methylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-16-11-12-18(24)13-20(16)25-14-22-23(27)19-9-5-6-10-21(19)26(30(22,28)29)15-17-7-3-2-4-8-17/h2-14,25H,15H2,1H3/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKRFLKWEPFIRQ-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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